[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate
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Overview
Description
[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxopyrrolidinyl moiety, and a nitrophenylmethylideneamino carbamimidothioate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then functionalized with various substituents. Common reagents used in these reactions include dichlorobenzene, pyrrolidine, and nitrobenzaldehyde. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.
Medicine
In medicine, [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate is being investigated for its potential therapeutic effects. It is being explored as a treatment for conditions such as cancer and inflammatory diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- [1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate
- [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(3-nitrophenyl)methylideneamino]carbamimidothioate
- [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)ethylideneamino]carbamimidothioate
Uniqueness
The uniqueness of [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate lies in its specific substitution pattern and the presence of both dichlorophenyl and nitrophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O4S/c19-11-5-6-12(20)14(7-11)24-16(26)8-15(17(24)27)30-18(21)23-22-9-10-3-1-2-4-13(10)25(28)29/h1-7,9,15H,8H2,(H2,21,23)/b22-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHLCPAPEVZMAF-LSFURLLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)SC(=NN=CC3=CC=CC=C3[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)S/C(=N/N=C/C3=CC=CC=C3[N+](=O)[O-])/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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